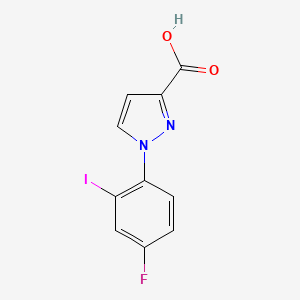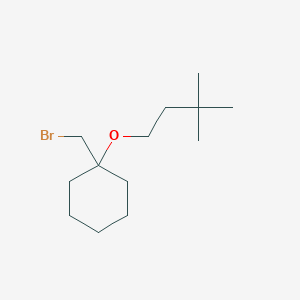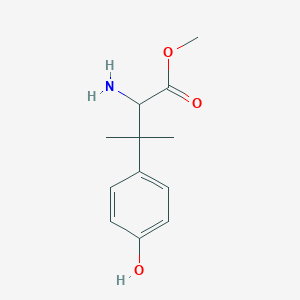
3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers, is a compound with the molecular formula C6H12ClNO4S and a molecular weight of 229.68 g/mol . This compound is of interest due to its unique structure, which includes a cyclobutane ring substituted with an amino group, a methanesulfonyl group, and a carboxylic acid group. The presence of diastereomers indicates that the compound has multiple stereoisomers, which can have different physical and chemical properties.
Métodos De Preparación
The synthesis of 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride involves several steps. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates
Análisis De Reacciones Químicas
3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of cyclobutane-containing amino acids on biological systems.
Industry: The compound can be used in the production of polymers and other materials that require specific structural features.
Mecanismo De Acción
The mechanism of action of 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or modulator of enzymes that recognize cyclobutane-containing substrates. The methanesulfonyl group can also participate in interactions with proteins and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar compounds to 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride include:
- 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride : This compound has a similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
- 1-aminocyclopropanecarboxylic acid : A smaller analog with a cyclopropane ring instead of a cyclobutane ring.
The uniqueness of 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride lies in its specific combination of functional groups and the presence of diastereomers, which can lead to diverse chemical and biological properties.
Propiedades
Fórmula molecular |
C6H12ClNO4S |
|---|---|
Peso molecular |
229.68 g/mol |
Nombre IUPAC |
3-amino-1-methylsulfonylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-12(10,11)6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H |
Clave InChI |
FQRRANYDMHJFLP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1(CC(C1)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


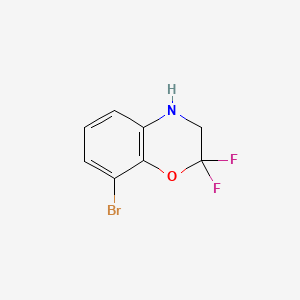


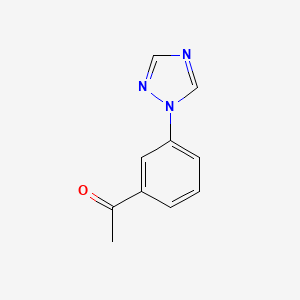
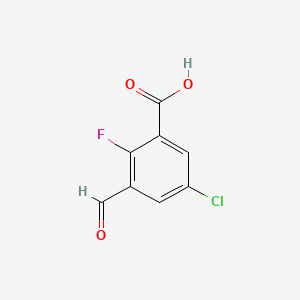
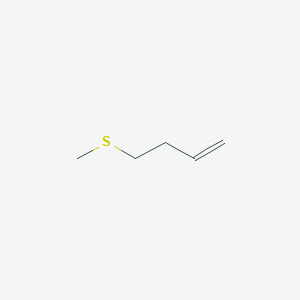
![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13617344.png)
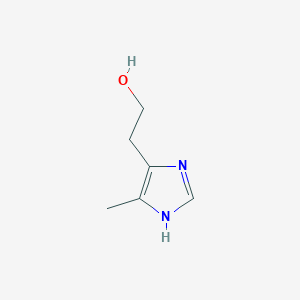
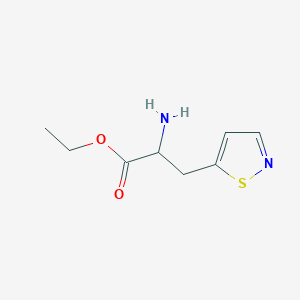
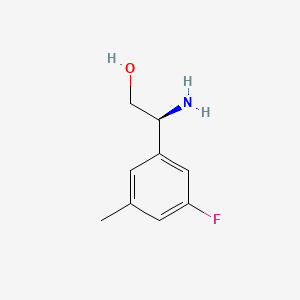
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid](/img/structure/B13617361.png)
